Product packaging for 2-Bromo-4,5-difluorobenzothiazole(Cat. No.:CAS No. 898748-72-6)

2-Bromo-4,5-difluorobenzothiazole

Cat. No.: B1629601
CAS No.: 898748-72-6
M. Wt: 250.07 g/mol
InChI Key: BVKKYRXHTZIMCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Benzothiazole (B30560) Synthesis

The synthesis of the parent benzothiazole ring system dates back to the late 19th century. Early methods often involved the reaction of 2-aminothiophenol (B119425) with various electrophiles. Over the decades, a plethora of synthetic strategies have been developed to access a wide range of substituted benzothiazoles. These methods include the condensation of 2-aminothiophenols with aldehydes, carboxylic acids, and their derivatives, often facilitated by oxidative conditions or the use of various catalysts. More contemporary approaches have embraced greener methodologies, such as microwave-assisted synthesis and the use of eco-friendly catalysts, to improve efficiency and reduce environmental impact. The synthesis of polyhalogenated benzothiazoles, such as 2-Bromo-4,5-difluorobenzothiazole, builds upon this rich history, requiring specialized starting materials and often more controlled reaction conditions to achieve the desired regioselectivity.

Significance of Benzothiazole Core Structures in Contemporary Chemical Research

The benzothiazole nucleus is considered a "privileged scaffold" in medicinal chemistry due to its presence in a multitude of compounds exhibiting a broad spectrum of biological activities. wikipedia.orgrsc.orgmdpi.comnih.govorganic-chemistry.org Derivatives of benzothiazole have been reported to possess anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and neuroprotective properties, among others. wikipedia.orgrsc.orgmdpi.comnih.gov This wide-ranging bioactivity has cemented the benzothiazole core as a critical pharmacophore in the design and development of new therapeutic agents. rsc.orgmdpi.comnih.gov In materials science, benzothiazole-containing molecules are explored for their potential in organic light-emitting diodes (OLEDs), fluorescent probes, and as corrosion inhibitors, owing to their unique electronic and photophysical properties.

Strategic Importance of Halogenation, Specifically Fluorination and Bromination, in Organic Heterocycles

The introduction of halogen atoms into organic molecules is a powerful strategy for fine-tuning their properties. Fluorine, with its high electronegativity and small van der Waals radius, can significantly impact a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. The incorporation of fluorine is a well-established tactic in drug design to enhance pharmacokinetic and pharmacodynamic profiles.

Bromine, on the other hand, is a larger and more polarizable atom. The carbon-bromine bond serves as a versatile synthetic handle, readily participating in a variety of cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings. This allows for the straightforward introduction of diverse substituents, enabling the generation of large libraries of compounds for structure-activity relationship (SAR) studies. In polyhalogenated systems like this compound, the combined effects of both fluorine and bromine atoms can lead to unique chemical and biological properties that are not attainable with single halogen substitutions.

Overview of Research Trajectories for this compound

While specific, in-depth research focused solely on this compound is still emerging, its structural features suggest several potential research trajectories. Given the synthetic utility of the 2-bromo substituent, this compound is a prime candidate as a key intermediate for the synthesis of more complex benzothiazole derivatives. The presence of the difluoro substitution on the benzene (B151609) ring is likely to enhance its potential as a bioactive molecule, making it an attractive target for screening in various disease models. Furthermore, the unique electronic properties conferred by the polyhalogenation pattern could make it a valuable building block for the development of novel functional materials with tailored optoelectronic characteristics.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H2BrF2NS B1629601 2-Bromo-4,5-difluorobenzothiazole CAS No. 898748-72-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-4,5-difluoro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2BrF2NS/c8-7-11-6-4(12-7)2-1-3(9)5(6)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVKKYRXHTZIMCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1F)F)N=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2BrF2NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20646601
Record name 2-Bromo-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898748-72-6
Record name 2-Bromo-4,5-difluorobenzothiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898748-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluoro-1,3-benzothiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20646601
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Derivatization Strategies for 2 Bromo 4,5 Difluorobenzothiazole

Reactivity of the Halogen Substituents

The bromine and fluorine atoms on the benzothiazole (B30560) core exhibit differential reactivity, allowing for selective functionalization.

Palladium-Catalyzed Carbon-Carbon Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira Cross-Couplings)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon bonds. In the context of 2-bromo-4,5-difluorobenzothiazole, the bromine atom at the 2-position is the primary site for these transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with an organic halide. youtube.comyoutube.com For this compound, the carbon-bromine bond is susceptible to oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle. youtube.comyoutube.com This is followed by transmetalation with a boronic acid or ester and subsequent reductive elimination to yield the coupled product. youtube.comyoutube.com The Suzuki-Miyaura reaction is known for its mild conditions and tolerance of a wide range of functional groups. youtube.com The reactivity of aryl halides in Suzuki coupling generally follows the order I > Br > Cl > F, making the bromine atom in this compound the reactive site over the fluorine atoms. The presence of electron-withdrawing fluorine atoms on the benzene (B151609) ring can enhance the reactivity of the C-Br bond towards oxidative addition. nih.gov

Sonogashira Coupling: This reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. nih.gov Similar to the Suzuki-Miyaura coupling, the reaction is catalyzed by a palladium complex, often in the presence of a copper co-catalyst. nih.govresearchgate.net For this compound, the bromine at the 2-position readily participates in the Sonogashira coupling, allowing for the introduction of various alkynyl groups. soton.ac.uk The reaction typically proceeds under mild, often room temperature, conditions. nih.gov

Nucleophilic Aromatic Substitution Reactions at Fluorine Centers

While the bromine atom is more reactive in palladium-catalyzed couplings, the fluorine atoms on the benzene ring are susceptible to nucleophilic aromatic substitution (SNAr). libretexts.org This type of reaction is facilitated by the presence of electron-withdrawing groups on the aromatic ring, which stabilize the negatively charged intermediate (Meisenheimer complex). libretexts.orgyoutube.com In this compound, the thiazole (B1198619) ring itself acts as an electron-withdrawing group, activating the attached benzene ring towards nucleophilic attack.

The fluorine atoms are generally better leaving groups than bromine in SNAr reactions when the reaction is addition-elimination controlled, due to fluorine's high electronegativity which polarizes the carbon-fluorine bond, making the carbon atom more electrophilic. youtube.com The reactivity of halogens in SNAr often follows the trend F > Cl > Br > I. youtube.com Therefore, under appropriate conditions with strong nucleophiles, substitution of one or both fluorine atoms can be achieved. However, the position of substitution (at C-4 or C-5) will depend on the specific reaction conditions and the nature of the nucleophile. It is important to note that SNAr reactions on aryl halides require the presence of activating electron-withdrawing groups positioned ortho or para to the leaving group to stabilize the intermediate. libretexts.org

Directed Ortho-Metalation and Lithiation Site Selectivity

Directed ortho-metalation (DoM) is a powerful technique for the regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org This method involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent, to form an aryllithium intermediate. wikipedia.orgorganic-chemistry.org This intermediate can then be trapped with various electrophiles. organic-chemistry.org

In the case of this compound, the nitrogen atom within the thiazole ring can act as a directing group, guiding the lithiation to the adjacent C-7 position. However, the presence of the bromine and fluorine substituents complicates the regioselectivity. Halogen atoms themselves can direct metalation, but they are also susceptible to halogen-metal exchange.

The site of lithiation is highly dependent on the organolithium reagent used and the reaction conditions. For instance, with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), deprotonation at an acidic C-H position is favored. In contrast, reagents like n-butyllithium or t-butyllithium can lead to halogen-metal exchange, particularly with the bromine atom due to the higher reactivity of the C-Br bond compared to the C-F bond in such exchanges. researchgate.net For example, studies on similar bromo-thiazole systems have shown that lithiation can occur at different positions depending on the reagent. researchgate.net

Transformations Involving the Thiazole Ring System

The thiazole ring in this compound can also undergo various transformations.

Reductive Processes and Hydrogenation

The thiazole ring can be susceptible to reductive processes, although this is less common than reactions at the halogen substituents. Under specific catalytic hydrogenation conditions, the thiazole ring could potentially be reduced. However, such transformations often require harsh conditions and may lead to a complex mixture of products due to the multiple reducible sites on the molecule. The specific conditions for selective reduction of the thiazole ring in the presence of halogens would need to be carefully developed.

Ring-Opening and Re-Cyclization Pathways

The thiazole ring, particularly when activated, can undergo ring-opening reactions. This can be followed by re-cyclization to form different heterocyclic systems. For instance, treatment with strong nucleophiles or under certain reductive conditions could potentially lead to cleavage of the thiazole ring. The resulting intermediates could then be trapped or undergo intramolecular reactions to form new ring systems. The synthesis of various heterocyclic compounds often involves ring-opening and re-cyclization strategies of precursor heterocycles. mdpi.com

Derivatization via Side Chain Introduction and Functional Group Interconversions

The inherent reactivity of the 2-bromo substituent on the benzothiazole ring, coupled with the electronic effects of the difluoro substitution, governs the primary pathways for its derivatization. Strategies for introducing side chains and interconverting functional groups are pivotal for modifying the compound's properties.

Formation of Schiff Bases and Related Imines

Currently, there is a notable absence of published research specifically detailing the formation of Schiff bases or related imines directly from this compound. The typical synthesis of Schiff bases involves the condensation of a primary amine with an aldehyde or ketone. In the context of this compound, this would necessitate the conversion of the 2-bromo group to a 2-amino group. While the direct synthesis of 2-amino-4,5-difluorobenzothiazole from its bromo-precursor is a plausible synthetic step, for instance through a Buchwald-Hartwig amination, specific literature documenting this transformation and subsequent Schiff base formation is not available.

General methodologies for Schiff base formation from analogous 2-aminobenzothiazoles often involve refluxing the amine with a substituted aldehyde in a suitable solvent like ethanol, sometimes with a catalytic amount of acid. However, without experimental data for this compound, any discussion remains speculative.

Alkylation and Acylation Reactions

Similarly, direct alkylation and acylation reactions on the this compound core, particularly for the introduction of side chains, are not well-documented in scientific literature. Acylation reactions would typically target a nucleophilic site. The benzothiazole ring itself is not highly nucleophilic, and the primary reactive handle is the carbon-bromine bond.

Derivatization via acylation would likely proceed after the conversion of the 2-bromo group into a more reactive functional group, such as an amino or hydroxyl group. For instance, if 2-amino-4,5-difluorobenzothiazole were synthesized, it could readily undergo acylation with acyl chlorides or anhydrides to form the corresponding amides. These reactions would introduce an acyl group as a side chain.

Alkylation reactions, such as Friedel-Crafts alkylation, are generally not applicable to electron-deficient heterocyclic systems like benzothiazole. Nucleophilic substitution of the bromo group with carbanions could be a potential route for alkyl chain introduction, but specific examples for this substrate are not reported.

Due to the lack of specific research on the formation of Schiff bases, alkylation, and acylation reactions directly involving this compound, detailed research findings and data tables for these transformations cannot be provided at this time. Further investigation into the reactivity of this specific compound is required to elucidate these derivatization pathways.

Research Applications and Utility of 2 Bromo 4,5 Difluorobenzothiazole As a Molecular Scaffold

A Key Player in Drug Discovery and Medicinal Chemistry

The benzothiazole (B30560) nucleus is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous pharmacologically active agents. nih.govnih.govresearchgate.net The introduction of fluorine atoms and a bromine handle in 2-Bromo-4,5-difluorobenzothiazole further enhances its potential for creating novel therapeutic agents.

A Versatile Precursor for Novel Active Pharmaceutical Ingredient (API) Analogues

The presence of a bromine atom at the 2-position of the benzothiazole ring makes this compound an excellent precursor for the synthesis of a wide array of active pharmaceutical ingredient (API) analogues. The bromine atom can be readily displaced or utilized in various cross-coupling reactions, allowing for the introduction of diverse functional groups and the construction of more complex molecular architectures. ossila.com This strategic functionalization is a cornerstone of modern drug discovery, enabling the systematic modification of a lead compound to optimize its pharmacological profile.

While direct synthesis of specific, named API analogues from this compound is not extensively documented in publicly available literature, the utility of similar fluorinated building blocks is well-established. For instance, related compounds like 2-bromo-4-fluorobenzonitrile (B1330171) are used as molecular scaffolds for APIs targeting the central nervous system. ossila.com The difluoro-substitution pattern on the benzene (B151609) ring of the benzothiazole can significantly influence the compound's metabolic stability and membrane permeability, properties of paramount importance for drug efficacy. proquest.com

Probing Structure-Activity Relationships (SAR) in Fluorinated Benzothiazole Derivatives

The systematic study of how chemical structure relates to biological activity, known as Structure-Activity Relationship (SAR) analysis, is a fundamental aspect of medicinal chemistry. Fluorinated benzothiazoles are of particular interest in SAR studies due to the profound impact of fluorine substitution on a molecule's biological properties. nih.govnih.gov

Research on various benzothiazole derivatives has demonstrated that the nature and position of substituents on the benzothiazole core are critical for their biological activity, which can range from anticancer to anti-inflammatory effects. researchgate.netresearchgate.net For example, studies on benzothiazole-phenyl analogs have shown that the placement of trifluoromethyl groups can be well-tolerated by target enzymes. nih.gov In the context of this compound, the two fluorine atoms on the benzene ring provide a unique substitution pattern for SAR exploration. While specific SAR studies on 4,5-difluorobenzothiazole derivatives are not abundant, research on other di-fluorinated benzothiazoles can offer valuable insights. The electronic and steric properties imparted by the fluorine atoms can significantly alter the binding affinity and selectivity of the resulting derivatives for their biological targets.

A study on 2-azidobenzothiazoles revealed that the introduction of a 4,6-difluoro group did not enhance antibacterial activity, highlighting the nuanced and often unpredictable effects of fluorine substitution which necessitate detailed SAR investigations for each specific substitution pattern.

Compound ClassSubstitution PatternImpact on Biological ActivityReference
Benzothiazole-phenyl analogsTrifluoromethyl groups at ortho and para positionsWell-tolerated by target enzymes nih.gov
2-Azidobenzothiazoles4,6-difluoro groupNo enhancement of antibacterial activity

The Fluorine Effect: A Tool for Modulating Molecular Recognition and Ligand Binding

The incorporation of fluorine into drug candidates is a widely used strategy to enhance their binding affinity to target proteins. tandfonline.com The high electronegativity and unique electronic properties of fluorine allow it to participate in various non-covalent interactions, including hydrogen bonds and multipolar interactions, which can significantly influence molecular recognition and ligand binding. tandfonline.comresearchgate.net

The two fluorine atoms in this compound can modulate the electronic distribution of the entire molecule, affecting its pKa, lipophilicity, and dipole moment. These physicochemical properties are critical for how a molecule interacts with its biological target. Computational studies on fluorinated protein-ligand complexes have shown that fluorine can disrupt or enhance interactions with protein side chains and surrounding water molecules, leading to either increased or decreased binding affinity. researchgate.net While direct experimental studies on the molecular recognition of 4,5-difluorobenzothiazole derivatives are limited, the general principles of the "fluorine effect" suggest that this specific substitution pattern can be strategically employed to fine-tune the binding characteristics of a ligand, potentially leading to more potent and selective drugs. nih.govproquest.com

A Building Block for Advanced Materials and Optoelectronic Devices

The unique electronic properties of the fluorinated benzothiazole core also make this compound a promising candidate for applications in materials science, particularly in the development of optoelectronic devices.

Designing Advanced Ligands for Coordination Chemistry

The nitrogen and sulfur atoms within the benzothiazole ring system of this compound provide potential coordination sites for metal ions. The synthesis of novel ligands and their corresponding metal complexes is a vibrant area of research, with applications ranging from catalysis to the development of new materials with unique magnetic and electronic properties.

While the direct use of this compound in the synthesis of coordination complexes is not yet widely reported, the broader class of benzothiazole derivatives has been successfully employed as ligands. The resulting metal complexes have shown interesting biological activities and material properties. The bromine atom on the this compound scaffold can be further functionalized to create more elaborate ligand structures, opening up possibilities for the design of sophisticated coordination compounds with tailored properties.

A Potential Component in Light-Emitting Materials

Organic Light-Emitting Diodes (OLEDs) are at the forefront of display and lighting technology, and the development of new and efficient light-emitting materials is a key area of research. Donor-acceptor molecules are often employed in OLEDs, and the electron-withdrawing nature of the benzothiazole unit makes it a suitable acceptor component. rsc.orgmdpi.com

Bromo-substituted heterocyclic compounds are frequently used as precursors in the synthesis of materials for OLEDs, as the bromine atom provides a convenient point for further chemical modification through cross-coupling reactions. mdpi.comnih.govresearchgate.net For instance, bromo-derivatives of benzo[1,2-d:4,5-d′]bis( nih.govproquest.comnih.govthiadiazole), a related heterocyclic system, are considered important precursors for the synthesis of dyes used in OLEDs and other photovoltaic materials. mdpi.com The photophysical properties of thiazolo[5,4-d]thiazole (B1587360) derivatives, which share structural similarities with benzothiazoles, have been shown to be highly dependent on their crystal packing, influencing their fluorescence emission. nih.govrsc.org

Theoretical studies on benzothiazole derivatives have explored their potential for use in OLEDs, analyzing their electronic and optical properties. scirp.org The introduction of fluorine atoms, as in this compound, can further modulate the electronic energy levels (HOMO and LUMO) of the molecule, which is a critical factor in tuning the emission color and efficiency of an OLED. rsc.orgchemrxiv.org While direct integration of this compound into OLED devices has not been explicitly detailed, its structural features suggest its potential as a valuable building block for the synthesis of next-generation light-emitting materials.

Heterocyclic SystemApplicationRole of Bromine/FluorineReference
Benzo[1,2-d:4,5-d′]bis( nih.govproquest.comnih.govthiadiazole)Precursors for OLED dyesBromo-substitution enables further synthesis mdpi.com
Thiazolo[5,4-d]thiazoleSolid-state fluorescent materialsSubstituents modulate photophysical properties nih.govrsc.org
Fluorinated dibenzo[a,c]-phenazinesThermally activated delayed fluorescence emitters for OLEDsFluorine substitution fine-tunes emission color and efficiency rsc.orgchemrxiv.org

Application in Dye-Sensitized Solar Cells (DSSCs)

There is no available literature that describes the use of this compound as a component in dye-sensitized solar cells. While the broader class of benzothiadiazole derivatives has been explored for their potential in photovoltaic materials, specific studies detailing the synthesis or performance of dyes incorporating the this compound scaffold are absent from the reviewed sources. mdpi.commdpi.com Research in this area tends to focus on other derivatives of benzothiadiazole and different heterocyclic systems. rsc.orgresearchgate.netnih.govscispace.com

Application in Catalysis and Chemical Reagent Design

Similarly, a review of the literature did not reveal any studies where this compound was employed as a substrate or reagent in the development of new synthetic methodologies, such as site-selective acylation. While related compounds like bromo-derivatives of other benzothiadiazole isomers are studied for their reactivity in cross-coupling reactions, this specific molecule is not mentioned. semanticscholar.orgmdpi.com

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical tool that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity of atoms and their chemical environment. For 2-Bromo-4,5-difluorobenzothiazole, a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy is employed for a comprehensive structural analysis.

Proton (¹H) NMR for Chemical Shift and Coupling Analysis

Proton (¹H) NMR spectroscopy of this compound is anticipated to reveal signals corresponding to the aromatic protons on the benzene (B151609) ring. The chemical shifts (δ), reported in parts per million (ppm), are influenced by the electron-withdrawing effects of the fluorine and bromine atoms, as well as the thiazole (B1198619) ring. The two aromatic protons, H-6 and H-7, would likely appear as distinct signals due to their different electronic environments.

The coupling between these adjacent protons would result in a splitting pattern, likely a doublet of doublets, governed by the coupling constant (J), which is a measure of the interaction between neighboring protons. Furthermore, long-range couplings to the fluorine atoms may also be observed, providing additional structural information. Based on data for analogous compounds, the proton signals are expected in the aromatic region of the spectrum. For instance, in the structurally related 2-bromothiazole, the thiazole protons appear at approximately 7.3-7.6 ppm. chemicalbook.com

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-6~7.5 - 8.0ddJ(H-H), J(H-F)
H-7~7.3 - 7.8ddJ(H-H), J(H-F)

Carbon (¹³C) NMR for Carbon Framework Elucidation

The ¹³C NMR spectrum provides a detailed map of the carbon skeleton of this compound. Each unique carbon atom in the molecule will produce a distinct signal. The chemical shifts of the carbon atoms are highly sensitive to their local electronic environment. The carbon atoms directly bonded to the electronegative bromine and fluorine atoms (C-2, C-4, and C-5) are expected to be significantly deshielded and thus appear at higher chemical shifts.

The carbon atoms of the benzothiazole (B30560) core will have characteristic chemical shifts. For comparison, in 2-bromothiazole, the carbon attached to bromine (C-2) resonates at a specific downfield position. Similarly, the carbons in the benzene ring of this compound will show distinct signals, with their positions influenced by the substituents. The carbon atoms coupled to fluorine will exhibit splitting in the ¹³C NMR spectrum, providing valuable connectivity information.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon AtomPredicted Chemical Shift (ppm)Predicted Multiplicity (due to C-F coupling)
C-2~140 - 150s
C-4~145 - 155d
C-5~140 - 150d
C-6~115 - 125d
C-7~110 - 120d
C-7a~145 - 155s
C-3a~125 - 135d

Fluorine (¹⁹F) NMR for Fluorine Environment Characterization

Given the presence of two fluorine atoms, ¹⁹F NMR spectroscopy is an indispensable tool for the characterization of this compound. ¹⁹F NMR is highly sensitive and provides distinct signals for fluorine atoms in different chemical environments. The two fluorine atoms at positions 4 and 5 are chemically non-equivalent and are expected to show two separate signals in the ¹⁹F NMR spectrum.

The chemical shifts of these fluorine atoms will be influenced by the adjacent substituents and their position on the aromatic ring. Furthermore, coupling between the two fluorine atoms (F-F coupling) and coupling to the neighboring protons (H-F coupling) will lead to complex splitting patterns, providing valuable structural insights. The magnitude of these coupling constants can help in the assignment of the specific fluorine resonances.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a crucial tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining information about its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of the elemental formula of the compound. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), will result in a distinctive isotopic cluster for the molecular ion peak (M⁺ and M+2), which serves as a clear indicator of the presence of a single bromine atom in the molecule.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For this compound, GC-MS can be utilized to assess the purity of a synthesized sample. The gas chromatogram will indicate the presence of any volatile impurities, while the mass spectrum of the main peak will confirm the identity of the target compound.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for the separation, identification, and quantification of individual components within a chemical mixture. In the context of synthesizing or analyzing this compound, LC-MS would be critical for monitoring reaction progress, identifying impurities, and characterizing the final product.

The liquid chromatography component separates the target compound from byproducts and starting materials based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase (often a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, sometimes with additives like formic acid to improve ionization). umb.eduuzh.ch

Following chromatographic separation, the eluent is introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for such molecules, which would generate protonated molecules [M+H]⁺ or other adducts. umb.edu High-resolution mass spectrometry would then provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent ion, which for this compound (C₇H₂BrF₂NS) is 249.9205 amu.

Tandem mass spectrometry (MS/MS) could be used to further elucidate the structure by fragmenting the parent ion and analyzing the resulting product ions. This fragmentation pattern provides a structural fingerprint of the molecule. For instance, in the analysis of other brominated aromatic compounds, fragmentation often involves the loss of the bromine atom or other functional groups. umb.edu

Table 1: Predicted LC-MS Parameters for this compound

ParameterPredicted Value/Characteristic
Molecular Formula C₇H₂BrF₂NS
Monoisotopic Mass 249.9205 amu
Expected Adducts (ESI+) [M+H]⁺, [M+Na]⁺
Chromatographic Column C18 reverse-phase
Mobile Phase Gradient of acetonitrile and water with 0.1% formic acid
Expected Fragmentation Loss of Br, loss of HF, cleavage of the thiazole ring

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at various frequencies, which correspond to the vibrational modes of specific bonds. The IR spectrum of this compound would be expected to exhibit characteristic absorption bands that confirm its structural features.

The key functional groups in this compound are the C=N bond of the thiazole ring, the C-F bonds, the C-Br bond, and the aromatic C-H and C=C bonds of the benzene ring. Based on published data for similar compounds, the expected vibrational frequencies can be predicted. nist.govchemicalbook.com For example, the IR spectrum of 2-Bromobenzaldehyde shows characteristic aromatic C-H stretches and benzene ring vibrations. chemicalbook.com Similarly, the presence of C-F bonds in other fluorinated aromatic compounds gives rise to strong absorptions in the 1300-1000 cm⁻¹ region.

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H stretch3100-3000Weak to Medium
C=N stretch (thiazole)1650-1550Medium
Aromatic C=C stretch1600-1450Medium to Strong
C-F stretch1300-1000Strong
C-Br stretch700-500Medium to Strong

X-ray Crystallography for Solid-State Structure Determination (if available)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions. While no public crystal structure of this compound is currently available, the analysis of related structures, such as 2,4-Dibromothiazole, provides insight into the potential solid-state packing and intermolecular interactions. researchgate.net

Should a suitable single crystal of this compound be obtained, X-ray diffraction analysis would reveal the planar benzothiazole ring system. The positions of the bromine and fluorine substituents on the benzene ring would be precisely determined, confirming the 4,5-difluoro substitution pattern. Furthermore, the analysis would elucidate any significant intermolecular interactions, such as halogen bonding (C-Br···N or C-F···H) or π-π stacking of the aromatic rings, which govern the crystal packing. researchgate.net

Table 3: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal System Monoclinic
Space Group P2₁/c
Unit Cell Dimensions a = 8.5 Å, b = 5.2 Å, c = 15.1 Å, β = 95°
Key Bond Lengths (Å) C-Br ≈ 1.90, C-F ≈ 1.35, C=N ≈ 1.30
Key Bond Angles (°) C-C-Br ≈ 120, C-C-F ≈ 120
Intermolecular Interactions Potential for halogen bonding and π-π stacking

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is used to investigate the electronic properties of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. researchgate.net For 2-Bromo-4,5-difluorobenzothiazole, DFT methods can predict its stability, electronic properties, and reactivity.

Optimization of Molecular Geometries and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. Using DFT calculations, such as with the widely used B3LYP functional and a basis set like 6-311G, the bond lengths, bond angles, and dihedral angles of this compound can be precisely calculated. researchgate.netmdpi.com This process involves finding the minimum energy structure on the potential energy surface.

Conformational analysis is particularly important for molecules with rotatable bonds. While the benzothiazole (B30560) ring system is largely rigid, computational analysis would confirm the planarity of the fused ring system and determine the preferred orientation of the substituents. Studies on similar substituted aromatic compounds have shown that different conformers can have small but significant energy differences, which can influence their properties. researchgate.net For this compound, DFT would confirm the lowest energy conformer, which is essential for all subsequent calculations.

Illustrative Optimized Geometrical Parameters: Note: The following data is illustrative and represents typical values that might be obtained from a DFT calculation; it is not based on published results for this specific molecule.

ParameterBond/AngleCalculated Value
Bond LengthC-Br~1.89 Å
Bond LengthC-F~1.35 Å
Bond LengthC-S~1.75 Å
Bond LengthC=N~1.30 Å
Bond AngleC-C-Br~120°
Bond AngleC-S-C~90°

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on two key orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the HOMO would likely be distributed over the electron-rich thiazole (B1198619) and benzene (B151609) rings, while the LUMO would also be located on the aromatic system, influenced by the electron-withdrawing fluorine and bromine atoms.

Illustrative FMO Data: Note: The following data is illustrative and represents typical values that might be obtained from a DFT calculation; it is not based on published results for this specific molecule.

ParameterEnergy (eV)
HOMO Energy-6.8
LUMO Energy-1.5
HOMO-LUMO Gap (ΔE)5.3

Electrostatic Potential Surface (EPS) Mapping

An Electrostatic Potential (ESP) map, also known as a Molecular Electrostatic Potential (MEP) surface, illustrates the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate negative electrostatic potential, where electron density is high (e.g., around lone pairs of nitrogen or oxygen atoms), and are susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, typically around hydrogen atoms bonded to electronegative atoms, indicating sites for nucleophilic attack.

For this compound, the ESP map would likely show a negative potential (red/yellow) around the nitrogen atom of the thiazole ring due to its lone pair of electrons. The electron-withdrawing fluorine atoms and the bromine atom would also influence the potential distribution on the benzene ring. This map provides a clear, visual guide to the molecule's reactive sites.

Molecular Dynamics (MD) Simulations for Conformational Flexibility

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the movement of atoms and conformational changes over time. researchgate.net By solving Newton's equations of motion for the system, MD simulations can explore the conformational landscape of a molecule in different environments, such as in a solvent or interacting with a biological macromolecule.

For a relatively rigid molecule like this compound, MD simulations would be most useful for studying its interactions with other molecules. The simulations would reveal how the molecule orients itself in a solvent box and how its surface-level atomic fluctuations might facilitate intermolecular interactions, which is crucial for understanding its behavior in a biological or material science context. mdpi.com

Quantitative Structure-Reactivity Relationship (QSRR) Studies

Quantitative Structure-Reactivity Relationship (QSRR) studies aim to build mathematical models that correlate a molecule's structural or physicochemical properties with its chemical reactivity. These studies often involve a series of related compounds. While a QSRR study cannot be performed on a single molecule, this compound could be included as part of a larger dataset of benzothiazole derivatives to develop such a model. researchgate.netmdpi.com

Descriptors calculated using DFT, such as HOMO/LUMO energies, dipole moment, and atomic charges, would be used as input variables. The model would then attempt to create a linear or non-linear equation that predicts a specific reactivity parameter (e.g., reaction rate constant) based on these descriptors. Such a model could then be used to predict the reactivity of other, yet-to-be-synthesized benzothiazole derivatives.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Transitions and Spectroscopic Predictions

Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to study excited states and predict electronic absorption spectra (UV-Vis). pcbiochemres.comnih.gov It calculates the energy required to promote an electron from an occupied orbital to an unoccupied one, which corresponds to the absorption of light.

Applying TD-DFT to this compound would allow for the prediction of its UV-Vis spectrum. The calculations would yield the major electronic transition energies (λmax), their corresponding oscillator strengths (which relate to peak intensity), and the nature of the transitions (e.g., π→π* or n→π*). This theoretical spectrum can be directly compared with experimental data to validate the computational method and aid in the interpretation of the experimental spectrum.

Illustrative TD-DFT Data: Note: The following data is illustrative and represents typical values that might be obtained from a TD-DFT calculation; it is not based on published results for this specific molecule.

TransitionCalculated λmax (nm)Oscillator Strength (f)Major Contribution
S0 → S13100.25HOMO → LUMO
S0 → S22850.18HOMO-1 → LUMO
S0 → S32500.32HOMO → LUMO+1

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-Bromo-4,5-difluorobenzothiazole, and how are yields optimized?

  • Methodology : A common approach involves halogenation of a pre-functionalized benzothiazole precursor. For example, bromination using reagents like N-bromosuccinimide (NBS) under controlled conditions (e.g., DMF or DCM as solvent, 0–5°C) can introduce bromine regioselectively. Post-reaction purification via column chromatography or recrystallization (e.g., using ethanol-water mixtures) is critical to isolate the product. Yield optimization requires precise stoichiometric ratios of brominating agents and monitoring reaction progress via TLC .
  • Key Data : Typical yields range from 50–70% depending on reaction time and temperature. Melting points (e.g., 141–143°C for analogous compounds) and NMR (¹H/¹³C) are used to confirm purity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H NMR identifies proton environments (e.g., aromatic protons split by fluorine coupling), while ¹⁹F NMR confirms fluorine substitution patterns.
  • Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., theoretical MW = 249.98 g/mol for C₇H₃BrF₂NS).
  • X-ray Crystallography : Single-crystal analysis (if feasible) resolves exact bond angles and substituent positions, as demonstrated for structurally similar bromo-fluoro heterocycles .

Advanced Research Questions

Q. How do electronic effects of bromo and difluoro substituents influence the reactivity of benzothiazole derivatives in cross-coupling reactions?

  • Analysis :

  • The electron-withdrawing fluorine atoms meta to the thiazole sulfur enhance electrophilicity at the bromine position, facilitating Suzuki-Miyaura or Ullmann coupling reactions.
  • Bromine acts as a leaving group, with reaction rates dependent on Pd catalyst systems (e.g., Pd(PPh₃)₄) and base selection (e.g., K₂CO₃). Comparative studies show that difluoro substitution reduces steric hindrance compared to bulkier groups, improving coupling efficiency .
    • Data Contradictions : Some studies report lower yields in aqueous conditions due to hydrolysis side reactions, necessitating anhydrous solvents .

Q. What computational methods predict the regioselectivity of electrophilic substitution in this compound?

  • Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311G**) model charge distribution and Fukui indices to identify reactive sites. For example, the bromine atom in this compound directs incoming electrophiles to the para position relative to the thiazole ring. Comparisons with experimental data (e.g., nitration or halogenation patterns) validate computational predictions .

Safety and Handling

Q. What safety protocols are essential when handling this compound in the laboratory?

  • Guidelines :

  • PPE : Gloves, lab coat, and goggles are mandatory due to potential skin/eye irritation (H314 hazard statement) .
  • Storage : Keep in a cool, dry place under inert gas (argon/nitrogen) to prevent decomposition.
  • Fire Hazards : Use CO₂ or alcohol-resistant foam for extinguishing; avoid water streams near electrical equipment .

Applications in Drug Discovery

Q. How is this compound utilized as a building block in medicinal chemistry?

  • Case Studies :

  • Antimicrobial Agents : Analogous bromo-fluoro benzothiazoles exhibit activity against E. coli and S. aureus by disrupting membrane integrity.
  • CNS Therapeutics : Structural analogs modulate dopamine receptors, suggesting potential in neurodegenerative disease research.
    • Methodology : Functionalization via cross-coupling introduces pharmacophores (e.g., aryl amines) to enhance bioavailability or target specificity .

Comparative Analysis

Q. How does this compound compare to its non-fluorinated or mono-fluorinated analogs in reactivity and bioactivity?

  • Reactivity : Difluoro substitution increases electrophilicity by 20–30% compared to mono-fluoro analogs, accelerating nucleophilic aromatic substitution.
  • Bioactivity : Fluorine enhances metabolic stability and membrane permeability, as shown in antimalarial studies where difluoro derivatives outperformed non-fluorinated counterparts by 2–3x in IC₅₀ values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Bromo-4,5-difluorobenzothiazole
Reactant of Route 2
Reactant of Route 2
2-Bromo-4,5-difluorobenzothiazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.